4-Azaspiro[2.5]octane-5,7-dione
Description
Overview of 4-Azaspiro[2.5]octane-5,7-dione as a Privileged Scaffold
Within the diverse landscape of spirocycles, this compound stands out as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The unique arrangement of a cyclopropane (B1198618) ring fused to a piperidine-2,6-dione ring in this compound provides a rigid and defined three-dimensional structure.
This specific architecture allows for the precise placement of functional groups in space, facilitating interactions with biological macromolecules. The presence of nitrogen and carbonyl groups offers sites for hydrogen bonding and other key interactions within a biological target's binding pocket. The growing interest in spirocyclic compounds, in general, has paved the way for the exploration of scaffolds like this compound in various research and development programs. nih.gov
Historical Context of Spirocyclic Diketone Synthesis and Applications
The synthesis of spirocyclic compounds, once considered challenging due to the creation of a quaternary carbon center, has seen significant advancements in recent years. tandfonline.com The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. wikipedia.org Historically, methods like intramolecular alkylations and rearrangement reactions such as the pinacol-pinacolone rearrangement were employed for their construction. wikipedia.orgscripps.edu
More recently, a variety of synthetic strategies have been developed to access these complex architectures, including domino reactions, intramolecular Michael additions, and asymmetric catalysis. scripps.edunih.gov The development of stereoselective methods has been particularly crucial, allowing for the controlled synthesis of specific enantiomers of chiral spirocycles. rsc.orgresearchgate.netrsc.org Spirocyclic diketones, a class to which this compound belongs, have found applications in various areas of chemistry. For instance, spiro-β-lactams are recognized for their diverse biological activities. researchgate.net Spirocyclic oxindoles are another prominent class that has been extensively studied for their potential in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net The continuous development of new synthetic methods provides chemists with the tools to create novel and diverse spirocyclic diketones for further investigation. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.5]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-7(4-5)1-2-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUDDRZYNHAITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-34-0 | |
| Record name | 4-azaspiro[2.5]octane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Azaspiro 2.5 Octane 5,7 Dione
General Strategies for Spirocyclic Core Construction
The creation of the spiro-fused ring system is the critical challenge in synthesizing 4-Azaspiro[2.5]octane-5,7-dione. General strategies capitalize on the unique chemical properties of small, strained rings and established cyclization techniques for forming heterocyclic systems.
A cornerstone of the synthesis is the use of cyclopropane (B1198618) derivatives as building blocks. The significant strain energy of the three-membered ring, approximately 27.5 kcal/mol, makes it a reactive intermediate susceptible to ring-opening or transformations under controlled conditions. colab.ws This reactivity is harnessed to drive the formation of more complex structures.
The introduction of electron-donating and/or -withdrawing groups onto the cyclopropane ring further activates it for nucleophilic attack or cycloaddition, facilitating the construction of the spirocyclic system. colab.ws Synthetic methods include the reaction of these "activated" cyclopropanes with various amines and amino acids to form the desired heterocyclic ring. rsc.orgacs.org For instance, donor-acceptor cyclopropanes, which possess both types of substituents, are particularly effective precursors for these transformations. mdpi.com The cyclopropanation of specific alkenes is a common method to produce these key intermediates. mdpi.comnih.gov
The heterocyclic portion of this compound is a glutarimide (B196013), a six-membered ring that is structurally related to 2,6-diketopiperazines. wikipedia.org Therefore, synthetic strategies often draw from the well-established chemistry of diketopiperazine (DKP) formation. nih.govbaranlab.org DKPs are cyclic dipeptides, and their synthesis provides a template for the cyclization step in forming the spiro compound. wikipedia.orgnih.gov
These methods typically involve the intramolecular or intermolecular condensation of amino acid derivatives. nih.govdigitellinc.com In the context of this compound, this translates to the cyclization of a precursor molecule containing both a cyclopropane moiety and an amino acid-like side chain, which can undergo condensation to form the six-membered dione (B5365651) ring. The stability and rigid conformation of the resulting ring are advantageous features derived from this approach. nih.gov
Detailed Synthetic Routes and Reaction Conditions
Specific synthetic routes to this compound and related structures involve the reaction of carefully chosen cyclopropane precursors with nitrogen-containing nucleophiles under various conditions.
A direct and common method for synthesizing the target compound involves the reaction of a cyclopropane-1,1-dicarboxylate derivative or a related precursor with an amine or amino ester. This reaction builds the nitrogen-containing ring onto the spiro-cyclopropane core.
One effective synthetic pathway starts with the cyclic anhydride (B1165640) of cyclopropane-1,1-dicarboxylic acid, which is known as 6-Oxaspiro[2.5]octane-5,7-dione. google.comambeed.com This anhydride serves as an activated precursor that readily reacts with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form the glutarimide ring of this compound. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening and subsequent intramolecular cyclization via dehydration to form the imide.
Table 1: Synthesis via Anhydride Precursor
| Reactant 1 | Reactant 2 | Product | Description |
|---|
An alternative route involves the condensation of a cyclopropane precursor with an amino acid derivative. A key starting material for this approach is cyclopropane-1,1-dicarboxylic acid or its corresponding diester, diethyl cyclopropane-1,1-dicarboxylate. orgsyn.orgbldpharm.com
In a typical sequence, one of the carboxylic acid groups (or ester groups) of the cyclopropane precursor is reacted with an amino group of an amino acid or its ester. This forms an amide-linked intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the six-membered dione ring. This strategy mirrors the classic synthesis of cyclic peptides and diketopiperazines, where intramolecular condensation is a key step. nih.govdigitellinc.com
Table 2: Synthesis via Amino Acid Condensation
| Precursor 1 | Precursor 2 | Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|
| Cyclopropane-1,1-dicarboxylic acid | Glycine (B1666218) ethyl ester | N-(1-carboxycyclopropylcarbonyl)glycine ethyl ester | This compound derivative | Amidation followed by intramolecular condensation/cyclization |
Carbamate (B1207046) Derivative Route
A prominent and safer synthetic approach to this compound and its analogs involves the use of a carbamate derivative, which circumvents the need for hazardous reagents like boron trifluoride diethyl etherate. acsgcipr.orggoogle.com This multi-step process is characterized by substitution, protection, deprotection, and reduction stages. acsgcipr.orggoogle.com
Starting Materials: 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate
The synthesis commences with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. acsgcipr.orggoogle.com Specifically, (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (B1217627) is often the preferred starting material. acsgcipr.org This compound provides the core cyclopropane ring and a latent amino group, protected by a 4-methoxybenzyl (Moz) carbamate group, which is crucial for the subsequent synthetic transformations. The methanesulfonate (MsO) group serves as an excellent leaving group for the initial substitution reaction. acsgcipr.org
Key Reagents and Conditions: Glycine methyl ester, K2CO3, Reducing Agents
The key reagents in this synthetic route include a nucleophile, a base, and a reducing agent. Glycine methyl ester hydrochloride is commonly employed as the nucleophilic reagent, which introduces the second nitrogen atom and the backbone of the eventual piperidine-2,6-dione ring. acsgcipr.org Potassium carbonate (K2CO3) is a frequently used base to facilitate the nucleophilic substitution reaction. acsgcipr.org The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) at room temperature. acsgcipr.org
For the final reduction step, strong reducing agents are necessary to convert the amide functionalities in the cyclized intermediate to the corresponding amines. acsgcipr.org Common choices include hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃-THF). acsgcipr.orgnih.gov
Substitution, Protective Group Addition, and Deprotection Steps
The synthetic sequence begins with the nucleophilic substitution of the methanesulfonate group on the starting carbamate with glycine methyl ester. acsgcipr.org This reaction, performed in the presence of potassium carbonate, typically proceeds to completion within a few hours at room temperature. acsgcipr.org
Following the substitution, a protective group is often introduced to the nitrogen of the newly added glycine moiety to prevent side reactions in subsequent steps. acsgcipr.org The choice of protecting group is critical, with benzyl (B1604629) (Bn) being a preferred option, though others like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can also be used. acsgcipr.org This protection is typically achieved by reacting the intermediate with a halide of the protecting group, for example, benzyl bromide. acsgcipr.org
The deprotection step involves the removal of the 4-methoxybenzyloxycarbonyl (Moz) group under acidic conditions. acsgcipr.org A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) is commonly used for this purpose. acsgcipr.org This step is often accompanied by a spontaneous cyclization to form the desired this compound ring system. acsgcipr.org
Reduction with Hydride or Borane Reagents
The final step in the synthesis of the fully reduced 4,7-diazaspiro[2.5]octane framework from the dione intermediate is a reduction. acsgcipr.org This is accomplished using powerful reducing agents capable of reducing amides (or lactams). Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent that will readily reduce the lactam carbonyls to the corresponding amines. masterorganicchemistry.comyoutube.com The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon. quora.comlibretexts.org
Borane reagents, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for this transformation. acsgcipr.orgnih.gov Boranes are generally considered more chemoselective than LiAlH₄. acsgcipr.org The mechanism of borane reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, followed by hydride transfer. acsgcipr.org The reaction with borane complexes may require heating to proceed at an optimal rate. acsgcipr.org
| Reagent Class | Specific Reagent | Key Characteristics |
| Hydride Reagents | Lithium Aluminum Hydride (LiAlH₄) | Very strong, non-selective reducing agent. Reduces a wide range of functional groups. Requires anhydrous conditions. |
| Borane Reagents | Borane-Tetrahydrofuran (BH₃-THF) | More chemoselective than LiAlH₄. Reduces amides and lactams effectively. Often requires elevated temperatures. |
| Borane-Dimethyl Sulfide (BMS) | Similar reactivity to BH₃-THF, with the convenience of a more stable solution. |
Yield Optimization and Efficiency
The efficiency of the carbamate derivative route is influenced by the conditions of each step. For the initial substitution reaction, using a molar excess of the nucleophile (glycine methyl ester hydrochloride) and the base (potassium carbonate), typically in the range of 2 to 6-fold excess, can help drive the reaction to completion and maximize the yield of the substituted product. acsgcipr.org The choice of solvent can also play a role, with acetonitrile being a preferred option. acsgcipr.org
One-Pot Multi-component Synthesis
One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like spiro-lactams from simple starting materials in a single synthetic operation. While a specific one-pot synthesis for this compound is not extensively documented, the general principles of MCRs can be applied to its potential synthesis.
A plausible strategy could involve a domino reaction sequence. For instance, a one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes has been shown to construct spiro piperidone-cyclopropane derivatives. rsc.org This type of [4+2] annulation followed by intramolecular cyclization could be adapted for the synthesis of the this compound core. rsc.org
Starting Materials: Cyclopropanecarboxamide (B1202528), Aldehydes
The primary building blocks for this synthetic route are cyclopropanecarboxamide and various aldehydes. Cyclopropanecarboxamide provides the core cyclopropane ring and the nitrogen atom required for the final lactam structure. The choice of aldehyde introduces variability at the 6-position of the resulting spiro-dione, allowing for the synthesis of a library of derivatives. The general synthetic strategy involves the construction of the spirocyclic core from cyclopropane derivatives and amino acid or amide precursors.
The reaction is envisioned to proceed via a tandem Knoevenagel condensation-Michael addition pathway. nih.gov The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org
Key Reagents and Conditions: NaOH, EtOH
The key reagents for this transformation are sodium hydroxide (B78521) (NaOH) as a base and ethanol (B145695) (EtOH) as the solvent.
Sodium Hydroxide (NaOH): A strong base like NaOH is crucial for deprotonating the α-carbon of the cyclopropanecarboxamide, making it nucleophilic enough to attack the aldehyde carbonyl.
Ethanol (EtOH): Ethanol serves as a suitable polar protic solvent for this reaction, capable of dissolving the starting materials and intermediates.
The reaction likely proceeds as follows:
Deprotonation: Sodium hydroxide deprotonates the α-carbon of cyclopropanecarboxamide to form an enolate.
Knoevenagel Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated intermediate.
Intramolecular Michael Addition & Cyclization: Under the basic conditions, the amide nitrogen can undergo an intramolecular Michael addition to the β-carbon of the unsaturated system. This is followed by cyclization to form the six-membered dione ring, yielding the this compound scaffold.
Patent-Based Synthetic Approaches
The synthesis of spiro[2.5]octane derivatives has been the subject of patent literature, highlighting their importance as intermediates in the manufacturing of pharmaceutically active ingredients. researchgate.net One patent discloses a multi-step process for preparing the closely related spiro[2.5]octane-5,7-dione. researchgate.net While not identical, the strategies employed in these patents offer valuable insights into the construction of the spiro[2.5]octane core.
Another relevant patent describes the synthesis of 4,7-diazaspiro[2.5]octane compounds from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. google.com This method involves substitution, protection, deprotection, and reduction steps. google.com Although this patent focuses on a diaza-analog, the manipulation of cyclopropane-containing intermediates is a key feature.
| Patent Number | Key Features | Starting Materials |
| US20140336405A1 | Multi-step synthesis of spiro[2.5]octane-5,7-dione. researchgate.net | Not explicitly cyclopropanecarboxamide, but related structures. |
| CN111943894A | Synthesis of 4,7-diazaspiro[2.5]octane compounds. google.com | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative. google.com |
Stereoselective Synthesis and Chiral Induction
The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of such spirocycles is of great interest, as different stereoisomers can have vastly different biological activities. rsc.org Stereoselective synthesis of spirocyclic compounds has seen enormous development in recent years. rsc.org
Diastereoselectivity in Amino Diketone Formation
When a substituted aldehyde is used in the initial condensation step, a second stereocenter is created at the 6-position of the heterocyclic ring. The relative stereochemistry between this new center and the spiro carbon is a critical aspect of the synthesis. The formation of the amino diketone precursor can proceed with varying degrees of diastereoselectivity depending on the reaction conditions and the nature of the substrates.
The control of stereochemistry in the formation of spirocyclic systems can be achieved through various strategies, including catalyst-controlled processes. For instance, the use of chiral catalysts can influence the facial selectivity of the attack on the aldehyde, leading to the preferential formation of one diastereomer of the intermediate.
Stereochemical Outcome and Mechanism of Cyclization
The final intramolecular cyclization step is crucial in determining the stereochemical outcome of the spirocyclic product. The stereochemistry of the newly formed spiro center is often influenced by the existing stereocenter(s) in the acyclic precursor through a process of diastereoselective ring closure.
The mechanism of cyclization likely involves a nucleophilic attack of the amide nitrogen onto the Michael acceptor. The transition state of this ring-closing step will adopt a conformation that minimizes steric interactions, leading to the thermodynamically more stable diastereomer. The stereoselectivity of such cyclizations can often be predicted and controlled by careful selection of reagents, catalysts, and reaction conditions. The regioselectivity and stereochemistry of similar heterocyclic spiro-compounds have been established using advanced NMR spectroscopy techniques. nih.gov
Advanced Synthetic Transformations for Derivatives
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The dione functionality, in particular, offers a handle for a variety of chemical transformations.
Common reactions that diones can undergo include:
Reduction: The carbonyl groups can be selectively or fully reduced using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding diols or hydroxy-ketones.
Oxidation: While the dione is already in a high oxidation state, reactions at other parts of the molecule can be performed.
Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by a range of nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new substituents.
Functionalization of the Nitrogen: The N-H bond of the lactam can be deprotonated and the resulting anion can be alkylated or acylated to introduce a variety of substituents at the 4-position.
These transformations allow for the generation of a diverse library of this compound derivatives with potentially new and interesting chemical and biological properties.
Oxidation Reactions and Oxidized Derivatives
The oxidation of this compound can theoretically target the carbon atoms alpha to the carbonyl groups or the nitrogen atom of the lactam. However, specific literature detailing the oxidation of this particular compound is limited. Generally, such reactions can be achieved using various oxidizing agents.
Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) are known to facilitate the oxidation of cyclic ketones and lactams. The reaction outcomes would be highly dependent on the reagent and conditions employed. For instance, oxidation might lead to the introduction of a hydroxyl group or the formation of a double bond in the piperidine (B6355638) ring, resulting in unsaturated derivatives. The precise structures of the oxidized products of this compound are not extensively documented in publicly available research.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Potential Product(s) | Notes |
| Hydrogen Peroxide | Hydroxylated derivatives | Reaction conditions would need to be carefully controlled to avoid over-oxidation. |
| Potassium Permanganate | Ring-opened products (dicarboxylic acids) | A strong oxidant that could lead to the cleavage of the piperidine ring. |
| m-CPBA | N-oxide derivatives | Oxidation at the nitrogen atom is a possibility. |
Reduction Reactions and Reduced Forms
The reduction of the dione functionality in this compound offers a pathway to various hydroxylated and deoxygenated derivatives. The carbonyl groups of the glutarimide ring are susceptible to reduction by strong reducing agents.
Commonly, lithium aluminum hydride (LiAlH₄) is employed for the reduction of amides and ketones. Its application to this compound is expected to reduce the two carbonyl groups to the corresponding hydroxyl groups, yielding a diol, or further to the corresponding amines. Sodium borohydride (NaBH₄) is a milder reducing agent and may selectively reduce the ketone-like carbonyl at position 7, while potentially being less reactive towards the amide carbonyl at position 5 under specific conditions.
Table 2: Reduction Reactions and Potential Products
| Reducing Agent | Potential Product(s) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Azaspiro[2.5]octane-5,7-diol, 4-Azaspiro[2.5]octane | Complete reduction of both carbonyls is expected. |
| Sodium Borohydride (NaBH₄) | 7-Hydroxy-4-azaspiro[2.5]octan-5-one | Partial reduction may be achievable under controlled conditions. |
Nucleophilic Substitution Reactions with Alkyl Halides, Amines, or Thiols
The electrophilic centers in this compound, particularly the carbonyl carbons, can be targets for nucleophiles. However, the most prominent site for nucleophilic substitution is the nitrogen atom of the lactam, which will be discussed in the subsequent section. Reactions at the carbonyl carbons would likely involve addition rather than substitution, leading to ring-opening or the formation of adducts.
While direct nucleophilic substitution at the carbon backbone is not a typical reaction for this class of compounds under standard conditions, the molecule can act as an electrophilic aminating agent, reacting with various nucleophiles.
Alkylation and Mannich Reactions at Nitrogen Centers
The nitrogen atom in the this compound ring is a key site for functionalization. As a secondary amine within a lactam, it possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic and capable of participating in various reactions.
Alkylation: N-alkylation can be readily achieved by treating the compound with a suitable base to generate the corresponding anion, followed by reaction with an alkyl halide. This introduces a substituent at the nitrogen atom, which can be a crucial step in the synthesis of derivatives with modified biological activities or physical properties.
Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like the N-H of the lactam), formaldehyde, and a primary or secondary amine. wikipedia.orgnih.gov This reaction would lead to the introduction of an aminomethyl group at the nitrogen atom of this compound. While specific examples for this exact substrate are not readily found, the Mannich reaction is a well-established method for the N-functionalization of glutarimide derivatives. nih.gov
Table 3: Reactions at the Nitrogen Center
| Reaction Type | Reagents | General Product Structure |
| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-4-azaspiro[2.5]octane-5,7-dione |
| Mannich Reaction | Formaldehyde, Amine (R¹R²NH) | N-(Aminomethyl)-4-azaspiro[2.5]octane-5,7-dione |
Ring Expansion and Contraction Methodologies
Methodologies for the ring expansion or contraction of the this compound system are not well-documented in the scientific literature. However, general principles of organic chemistry allow for speculation on potential transformations.
Ring Expansion: Ring expansion of the cyclopropane ring could potentially be achieved through rearrangement reactions, for example, via a carbocation intermediate generated adjacent to the ring. masterorganicchemistry.com Such reactions are often driven by the release of ring strain. A process involving the opening of the cyclopropane ring is a plausible route to a larger carbocyclic system. google.com
Ring Contraction: Ring contraction of the six-membered piperidine-dione ring is a more complex transformation. Reactions like the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base, can lead to ring contraction. wikipedia.org Applying such a strategy would first require the selective halogenation of the piperidine ring at the α-position to one of the carbonyl groups.
It is important to note that these are hypothetical pathways based on established reactions for other cyclic systems, and their successful application to this compound would require dedicated synthetic investigation.
Reactivity and Reaction Mechanisms of 4 Azaspiro 2.5 Octane 5,7 Dione
General Reactivity Profile
4-Azaspiro[2.5]octane-5,7-dione exhibits a reactivity profile influenced by the presence of its dione (B5365651) functionality and the strained spirocyclic system. As a building block, it participates in various chemical transformations that allow for the construction of more elaborate molecular architectures. The primary reactions it undergoes include nucleophilic additions, reductions, and oxidations. Its utility is prominent in creating complex heterocyclic structures and in the development of novel materials and chemical processes.
| Reaction Type | Description | Potential Reagents |
| Nucleophilic Reaction | The carbonyl groups are susceptible to attack by various nucleophiles, leading to ring-opening or functionalization. | Amines, Thiols, Grignard reagents |
| Reduction | The ketone functionalities can be reduced to alcohols. | Lithium aluminum hydride, Sodium borohydride (B1222165) |
| Oxidation | The compound can be oxidized under specific conditions. | Hydrogen peroxide, Peroxy acids |
This table summarizes the general reactivity of this compound based on its functional groups.
Mechanism of Action as an Electrophilic Aminating Agent
A key aspect of the reactivity of this compound is its function as an electrophilic aminating agent. In this role, the nitrogen atom, contrary to its usual nucleophilic nature, acts as an electrophile. This "umpolung" or reversal of polarity is a significant strategy in modern organic synthesis for forming carbon-nitrogen bonds. The mechanism involves the interaction of the compound with specific molecular targets that can provide a pair of electrons to the nitrogen atom.
The compound demonstrates selective reactivity towards a range of soft and hard nucleophiles. This selectivity is crucial for its application in complex syntheses where specific functional groups must be targeted.
N-nucleophiles: It reacts with nitrogen-containing compounds. For instance, in the synthesis of MK2 kinase inhibitors, this compound reacts with ammonium (B1175870) acetate. google.com
S-nucleophiles: Sulfur nucleophiles can also react with the compound. A patent describes the reaction of this compound with isothiocyanatobenzene in the presence of the non-nucleophilic base DBU, indicating a reaction at the sulfur atom. googleapis.com
C-nucleophiles: Carbon-based nucleophiles, such as enolates or organometallic reagents, can attack the electrophilic centers of the molecule.
O-nucleophiles: Oxygen nucleophiles like alcohols or water can participate in reactions, potentially leading to ring-opening of the dione system.
| Nucleophile Type | Example Reagent | Context of Reaction | Reference |
| Nitrogen (N) | Ammonium acetate | Synthesis of MK2 inhibitors | google.com |
| Sulfur (S) | Isothiocyanatobenzene | Synthesis of heterocyclic compounds | googleapis.com |
This table provides specific examples of reactions with different nucleophiles.
Reaction Kinetics and Thermodynamics
Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not widely reported in publicly accessible literature. While patents describe its use in various reactions, they often focus on synthetic outcomes rather than kinetic or thermodynamic parameters. google.comgoogleapis.comgoogle.com For example, one patent mentions monitoring reaction kinetics, but this is in the context of evaluating the biological activity of the final product (an enzyme inhibitor) rather than the reactivity of the starting material itself. google.com Therefore, specific rate constants, activation energies, and thermodynamic data for the reactions of this compound remain an area for further investigation.
Catalytic Applications in Organic Transformations
While this compound is primarily used as a stoichiometric reagent and building block, its derivatives have applications in catalytic processes, especially in the field of medicinal chemistry. For example, complex molecules derived from this spirocycle have been designed as enzyme inhibitors, where they play a crucial role in modulating biological pathways. google.com
The inherent chirality and structural rigidity of this compound make it an excellent starting material for the synthesis of chiral ligands. These ligands can then be used in asymmetric catalysis to control the stereochemical outcome of a chemical reaction, producing one enantiomer of a product in excess over the other. The defined three-dimensional structure of the spirocyclic core can be functionalized to create a specific chiral environment around a metal center in a catalyst complex, which is essential for achieving high levels of enantioselectivity.
Enantioselective Catalysis
As of the current body of scientific literature, there is no available research specifically detailing the use of this compound as a catalyst or substrate in enantioselective catalysis. While the broader field of asymmetric synthesis involving spirocyclic compounds is an active area of research, specific studies focusing on the enantioselective reactions of this compound have not been reported.
The general principles of enantioselective catalysis often involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. nih.govchemistryviews.orgacs.org These strategies have been successfully applied to a variety of spirocyclic systems, including the synthesis of chiral spiro-oxindoles and other heterocyclic spiro compounds. rsc.orgrsc.orgnih.govnih.govacs.org
Future research may explore the potential of chiral derivatives of this compound as organocatalysts or as building blocks in the synthesis of novel chiral ligands for transition-metal catalysis. The inherent rigidity and defined three-dimensional structure of the spirocyclic framework could, in principle, be exploited to create a chiral environment capable of inducing high levels of enantioselectivity in various chemical transformations. However, without specific experimental data, any discussion of its potential role remains speculative.
Computational and Spectroscopic Studies of 4 Azaspiro 2.5 Octane 5,7 Dione
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides empirical data on the molecular structure, bonding, and chemical environment of the atoms within 4-Azaspiro[2.5]octane-5,7-dione.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. Both ¹H NMR and ¹³C NMR are critical for confirming the spirocyclic geometry of the compound .
In related spiro systems, such as 1-oxa-2-azaspiro[2.5]octane derivatives, the analysis of homonuclear coupling constants and the chemical shifts of protons and carbons provides direct insight into the molecule's relative configuration and preferred conformations nih.gov. These NMR parameters are highly sensitive to the steric and electronic effects of substituents and the anisotropic effects of the ring systems, allowing for a detailed understanding of the molecular structure nih.gov. For this compound, specific signals would be expected for the cyclopropane (B1198618) ring protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the imide proton.
Table 1: Expected NMR Data for this compound Note: Specific experimental shift values are not widely available in the cited literature; this table represents the types of signals expected.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | Lower field | Singlet (broad) | Represents the N-H proton of the imide group. |
| ¹H | Mid-field | Singlet or AB quartet | Corresponds to the CH₂ protons in the six-membered ring. |
| ¹H | High field | Multiplets | Corresponds to the CH₂ protons of the cyclopropane ring. |
| ¹³C | Lower field | 2 signals | Represents the two carbonyl (C=O) carbons. |
| ¹³C | Mid-field | 1 signal | Represents the spiro carbon atom. |
| ¹³C | Mid-field | 1 signal | Represents the CH₂ carbon in the six-membered ring. |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol chemscene.comcymitquimica.com. High-Resolution Mass Spectrometry (HRMS) would be used to obtain the exact mass, which serves to confirm the elemental composition with high precision.
Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape of an ion in the gas phase. For this compound, predicted CCS values are useful for its characterization in complex mixtures . The predicted CCS for the protonated adduct ([M+H]⁺) is 132.3 Ų, while the sodium adduct ([M+Na]⁺) has a predicted CCS of 144.6 Ų .
A more detailed analysis of various potential adducts can be illustrated by the predicted CCS values for the closely related isomer, 6-Azaspiro[2.5]octane-5,7-dione, which demonstrates the range of ions that can be formed and analyzed.
Table 2: Predicted Collision Cross Section (CCS) Data for the Isomer 6-Azaspiro[2.5]octane-5,7-dione
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 140.07060 | 132.9 |
| [M+Na]⁺ | 162.05254 | 142.5 |
| [M+NH₄]⁺ | 157.09714 | 149.9 |
| [M+K]⁺ | 178.02648 | 140.0 |
| [M+H-H₂O]⁺ | 122.06058 | 127.5 |
| [M-H]⁻ | 138.05604 | 137.0 |
| [M+HCOO]⁻ | 184.06152 | 151.7 |
Data sourced from predictions for the isomer 6-azaspiro[2.5]octane-5,7-dione and serves as a representative example. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic signals would be from the carbonyl (C=O) groups of the imide functionality, which are expected to produce strong absorption bands in the range of 1720–1685 cm⁻¹ . The N-H bond of the imide would also show a characteristic stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions within a molecule. While specific data for this compound is not prominently available, this technique could provide information on the electronic structure of the dione (B5365651) system.
Mass Spectrometry (MS and HRMS)
Computational Chemistry and Molecular Modeling
Computational modeling serves as a powerful complement to experimental data, providing deep insights into molecular structure and energetics.
Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements (conformations) of the molecule. Due to the fusion of the rigid cyclopropane ring and the six-membered heterocyclic ring, the molecule has a limited number of accessible conformations.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule and identify the global and local energy minima, which correspond to the most stable and less stable conformations, respectively. Studies on analogous spiro compounds have shown that NMR parameters can be used to validate these computational models and determine the preferred orientation of exocyclic substituents, which can, in turn, influence the molecule's reactivity nih.gov. Furthermore, computational tools can be used to simulate spectra from InChI or SMILES identifiers, which can then be compared with experimental data to resolve structural ambiguities .
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is largely dictated by the interplay between the strained cyclopropane ring and the electron-withdrawing dione functionality of the piperidine (B6355638) ring. The presence of the amide nitrogen and two carbonyl groups creates a system with distinct regions of electrophilicity and nucleophilicity.
Computational predictions for related compounds suggest that the nitrogen atom, while part of an amide linkage, can still participate in hydrogen bonding as a donor. The carbonyl oxygens are predicted to be strong hydrogen bond acceptors. Basic computational property predictions for this compound support this, indicating one hydrogen bond donor and two hydrogen bond acceptors. chemscene.com The topological polar surface area (TPSA), a descriptor for the surface belonging to polar atoms, is calculated to be 46.17 Ų, which is a value often associated with good cell permeability. chemscene.com
The reactivity of this compound is expected to be centered around the electrophilic carbonyl carbons and the potentially nucleophilic nitrogen under certain conditions. The strained cyclopropane ring could also be susceptible to ring-opening reactions under specific catalytic or radical conditions. It is known to act as an electrophilic aminating agent, reacting selectively with various nucleophiles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | chemscene.com |
| LogP | -0.0019 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Quantum Chemical Calculations (e.g., DFT studies)
While specific Density Functional Theory (DFT) studies on this compound are not readily found in peer-reviewed literature, DFT calculations are a powerful tool for understanding such molecules. For analogous systems like oxa-diaza spiro derivatives, DFT calculations at the B3LYP/cc-pVDZ level have been used to investigate conformational behavior and anomeric effects. researchgate.net Such studies typically involve geometry optimization to find the lowest energy conformation and frequency calculations to confirm that the structure is a true minimum on the potential energy surface.
For this compound, DFT calculations would likely focus on:
Molecular Geometry: Determining the precise bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the molecule would lead to a relatively rigid structure.
Charge Distribution: Mapping the electron density to identify the most electron-rich and electron-poor regions of the molecule. This would highlight the electrophilic nature of the carbonyl carbons and the potential for hydrogen bonding at the amide and carbonyl sites.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The LUMO is expected to be localized around the dione system, indicating its susceptibility to nucleophilic attack.
Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
In studies of related spiro-lactams, DFT calculations have been crucial in supporting proposed reaction mechanisms and understanding stereoselectivity. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide valuable insights into the behavior of this compound in a condensed phase, such as in solution or within a biological system. These simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics and intermolecular interactions.
For this compound, MD simulations could be employed to:
Analyze Conformational Rigidity: While the spirocyclic core is inherently rigid, the piperidine ring can still exhibit some conformational flexibility (e.g., chair, boat, or twist-boat conformations). MD simulations would reveal the preferred conformations and the energy barriers between them.
Study Solvation: Simulating the molecule in a solvent like water would show how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell and the strength of intermolecular hydrogen bonds.
Investigate Biomolecular Interactions: If this compound were to be studied as a potential drug candidate, MD simulations would be essential for understanding its binding to a target protein. These simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Conformational and superimposition computational studies on related spiro-β- and spiro-γ-lactams have been used to compare pharmacophoric features. nih.gov
While specific MD studies on this compound are not published, the techniques are well-established for studying similar small molecules and their interactions.
Pharmacological and Biological Research of 4 Azaspiro 2.5 Octane 5,7 Dione
Biological Activities and Therapeutic Potential
The inherent structural characteristics of 4-Azaspiro[2.5]octane-5,7-dione, particularly the spiro junction of two rings, one of which contains a nitrogen atom, are thought to be key to its biological functions. This arrangement can facilitate interactions with various biological targets, which is a primary reason for its investigation for therapeutic uses, including in oncology and infectious diseases.
The potential of spiro compounds as anticancer agents is an active area of research. While specific and detailed peer-reviewed studies on the antitumor activity of this compound are limited, research on structurally related compounds provides valuable insights into the potential of this chemical class.
Research into analogous compounds, such as 1-oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione derivatives, has shown activity against several human cancer cell lines. A study on these derivatives demonstrated their cytotoxic effects against the A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov While these are not direct results for this compound, they highlight the potential of the azaspiro scaffold in cancer research.
One particular derivative from this family of compounds, designated as 8b , showed notable activity against the MDA-MB-231 cell line. nih.gov The majority of the tested derivatives in that study, however, displayed moderate potency against the tested cell lines. nih.gov
Inhibition Data for 1-Oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione Derivatives
| Cell Line | Compound | IC50 (μM) |
| A549 (Lung Cancer) | Derivative 8b | >40 |
| MDA-MB-231 (Breast Cancer) | Derivative 8b | 10.9 |
| HeLa (Cervical Cancer) | Derivative 8b | >40 |
Note: This data is for a structurally related compound and not this compound itself. Data sourced from a study on 1-oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione derivatives. nih.gov
In the same study of 1-oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione derivatives, the anticancer effects were compared against known positive drug controls, bendamustine (B91647) and vorinostat (B1683920). nih.gov This comparative analysis is crucial for contextualizing the potency of new compounds. The derivative 8b exhibited an IC50 value of 10.9 μM against MDA-MB-231 cells, while the positive controls bendamustine and vorinostat had IC50 values of 18.2 μM and 2.5 μM, respectively, against the same cell line. nih.gov
Comparative Antitumor Activity (IC50 in μM)
| Compound | A549 | MDA-MB-231 | HeLa |
| Derivative 8b | >40 | 10.9 | >40 |
| Bendamustine | >40 | 18.2 | 16.7 |
| Vorinostat | 2.1 | 2.5 | 1.8 |
Note: This data is for a structurally related compound and not this compound itself. Data sourced from a study on 1-oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione derivatives. nih.gov
The precise mechanisms through which this compound may exert antiproliferative effects have not been extensively elucidated in published literature. However, for the related 1-oxa-4-azaspiro google.commdpi.comdeca-6,9-diene-3,8-dione derivatives, it has been suggested that their activity is linked to the Michael addition reaction with nucleophilic groups within the body, though this can also be associated with adverse effects. nih.gov To mitigate this, modifications such as the elimination of α,β-unsaturated olefinic bonds have been explored. nih.gov
For other azaspiro compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], the antiproliferative mechanism has been linked to the induction of apoptosis and effects on the cell cycle, leading to an accumulation of cells in the SubG1 phase. mdpi.com These compounds were also observed to disrupt actin filaments and reduce cell motility. mdpi.com Whether this compound shares these mechanisms remains a subject for future investigation.
The potential of azaspiro compounds extends to antimicrobial applications. Some spiro compounds have demonstrated activity against various pathogens. For instance, spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives have been synthesized and evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Certain derivatives in this class, particularly those containing a nitro (NO2) group, showed enhanced antimicrobial effects. nih.gov
While these findings are promising for the broader class of spiro compounds, specific studies detailing the antimicrobial activity of this compound against a range of microbial species are not yet available in peer-reviewed literature.
The interaction of small molecules with enzymes is a cornerstone of pharmacology. The biological activity of this compound is thought to be related to its ability to act as an electrophilic aminating agent, allowing it to selectively react with nucleophiles such as those containing nitrogen, sulfur, carbon, and oxygen. This reactivity suggests potential interactions with a variety of enzymes where such nucleophilic residues are present in the active site. However, specific enzyme inhibition or interaction studies for this compound have not been detailed in the available research.
Enzyme Interaction Studies
Inhibition of Specific Enzymes (e.g., Type II Dihydrofolate Reductase)
Currently, there is a lack of specific research data on the inhibitory activity of this compound against specific enzymes, including Type II Dihydrofolate Reductase (DHFR). While folate antagonists are a known class of drugs that inhibit DHFR, and various heterocyclic compounds have been explored for this purpose, no studies have explicitly reported the evaluation of this compound as a DHFR inhibitor. nih.gov The investigation of spiro compounds as enzyme inhibitors is an active area of research, and future studies may explore the potential of this compound in this capacity.
Interaction with Molecular Targets
The molecular interactions of this compound are an area of active interest. It has been proposed that the compound can act as an electrophilic aminating agent, enabling it to react with various nucleophiles such as N-, S-, C-, and O-nucleophiles. This reactivity suggests potential interactions with biological macromolecules, including proteins and nucleic acids, which could form the basis of its biological activity. However, specific molecular targets for this compound within a biological system have not yet been definitively identified.
In broader studies of azaspiro compounds, specific molecular targets have been identified. For instance, a series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes were identified as potent partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Similarly, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane has shown high affinity for σ1 receptors, which are implicated in various neurological disorders and cancer. nih.gov These findings in related azaspiro structures highlight the potential for this compound to interact with specific biological receptors or enzymes, a possibility that warrants further investigation.
Other Potential Biological Activities (e.g., anti-inflammatory, neuroprotective, antidiabetic, antiviral, antimalarial)
Preliminary research suggests that this compound may possess a range of biological activities. General statements in the scientific literature point towards potential antitumor and antimicrobial properties. The azaspiro structure is thought to enhance membrane permeability, which could lead to increased efficacy against certain pathogens.
While specific studies on this compound for the activities listed below are limited, research on other spirocyclic compounds provides a strong rationale for future investigations:
Anti-inflammatory: Spiro-flavonoids and other spiro compounds have demonstrated significant anti-inflammatory activities in both in vitro and in vivo models. mdpi.comtandfonline.comumich.edu For instance, certain spirothiazolidinone polymers have shown considerable anti-inflammatory properties in carrageenan-induced paw edema in rats. tandfonline.com
Neuroprotective: A 2-oxa-spiro[5.4]decane scaffold has been shown to exhibit neurotrophic, neurogenic, and anti-neuroinflammatory activities. nih.gov Furthermore, 13-desmethyl spirolide-C, a marine-derived spiro compound, has demonstrated neuroprotective effects by reducing intracellular Aβ and hyperphosphorylated tau in an in vitro model of Alzheimer's disease. nih.gov
Antidiabetic: The potential of spiro compounds in managing diabetes is an emerging area of research. Spiro-based heterocyclic systems have been investigated as promising anti-hyperglycemic agents. tandfonline.com For example, certain rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] have shown good α-amylase inhibitory activity. nih.gov Additionally, 6-azaspiro[2.5]octanes have been identified as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. nih.gov
Antiviral: N-heterocyclic compounds, including spiro structures, are a focus of antiviral drug discovery. nih.govnih.gov They have the potential to interfere with various stages of the viral life cycle.
Antimalarial: Spiroindolones have emerged as a potent class of antimalarial compounds, with some candidates demonstrating efficacy against drug-resistant strains of Plasmodium falciparum. researchgate.netnih.govresearchgate.netacs.org The spiro structure is considered a key feature for their therapeutic efficacy.
These examples from related spiro compounds underscore the diverse biological potential of this structural class and suggest promising avenues for future research into the specific activities of this compound.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound, specific SAR data is not yet available in the public domain. However, insights can be gleaned from studies on analogous spirocyclic compounds.
Impact of Spiro Structure Modifications on Biological Activity
Modifications to the spirocyclic core can significantly influence biological activity. The inherent three-dimensionality and rigidity of the spiro scaffold provide a unique platform for interacting with biological targets. bldpharm.com Altering the ring systems or the substituents on the rings can modulate physicochemical properties such as solubility and lipophilicity, as well as target affinity and selectivity.
For example, in a series of 1-oxa-4-azaspiro tandfonline.comdeca-6,9-diene-3,8-dione derivatives, modifications to the structure led to changes in their anti-proliferative effects against various cancer cell lines. nih.gov This highlights how even subtle changes to the spiro framework can impact biological outcomes.
| Compound/Series | Modification | Impact on Biological Activity |
| 1-Oxa-4-azaspiro tandfonline.comdeca-6,9-diene-3,8-dione derivatives | Michael addition and cyclopropanation to eliminate α, β unsaturated olefinic bond | Varied, with some compounds showing increased activity against specific cancer cell lines (e.g., compound 8b against MDA-MB-231). nih.gov |
| Spirotetrahydro β-Carbolines (Spiroindolones) | Removal of the C3 stereogenic center and increasing the size of the central azepine ring | Resulted in an inactive compound, indicating the importance of the specific spiro-ring configuration for antimalarial activity. acs.org |
Influence of Nitrogen Position (e.g., vs. 6-azaspiro analogs)
The position of the nitrogen atom within the spirocyclic framework can have a profound effect on the compound's electronic properties, reactivity, and ultimately, its biological activity. In the case of this compound, the nitrogen is at the 4-position. Its isomer, 6-Azaspiro[2.5]octane-5,7-dione, where the nitrogen is at the 6-position, would be expected to have altered electronic distribution and reactivity. researchgate.net This difference in nitrogen placement can influence hydrogen bonding capabilities, metabolic stability, and interaction with biological targets.
A study on 6-azaspiro[2.5]octanes as GLP-1 receptor agonists demonstrated that this scaffold could be optimized to produce potent agonists. nih.gov This suggests that the placement of the nitrogen atom is a critical determinant of biological activity and a key consideration in the design of new therapeutic agents based on the azaspiro[2.5]octane core.
In Vitro and In Vivo Pharmacological Assessments
Comprehensive in vitro and in vivo pharmacological assessments are essential to characterize the therapeutic potential of any new chemical entity. As of now, detailed in vitro and in vivo pharmacological data for this compound have not been published in the reviewed scientific literature.
Typically, in vitro assessments would involve screening against a panel of cell lines to determine cytotoxicity and specific biological activities, such as enzyme inhibition or receptor binding assays. For instance, a series of 1-oxa-4-azaspiro tandfonline.comdeca-6,9-diene-3,8-dione derivatives were evaluated in vitro for their anticancer effects against lung, breast, and cervical cancer cell lines, with IC50 values determined to quantify their potency. nih.gov
In vivo studies in animal models are then used to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety of a compound. An example is the in vivo evaluation of a 2-oxa-spiro[5.4]decane analogue in a mouse model of acute cerebral stroke to assess its neuroprotective effects. nih.gov
The table below illustrates the types of data typically generated in such assessments, using examples from related spiro compounds.
| Compound | Assessment Type | Model | Key Findings |
| 1-Oxa-4-azaspiro tandfonline.comdeca-6,9-diene-3,8-dione derivative (8b) | In Vitro | MDA-MB-231 breast cancer cell line | Showed a potent anti-proliferative effect. nih.gov |
| 2-Oxa-spiro[5.4]decane analogue | In Vivo | Mouse acute cerebral stroke model | Demonstrated robust neuroprotection. nih.gov |
| 6-Azaspiro[2.5]octane derivatives | In Vitro | GLP-1 receptor agonist assay | Optimized compounds were potent GLP-1 agonists. nih.gov |
| 13-desmethyl spirolide-C | In Vitro | Neuronal model from triple transgenic mice for Alzheimer's disease | Reduced intracellular Aβ accumulation and levels of phosphorylated tau. nih.gov |
Future research on this compound will undoubtedly involve such comprehensive pharmacological assessments to elucidate its potential as a therapeutic agent.
Cell-Based Assays and Cytotoxicity Studies
Currently, there is a lack of specific published data detailing the cytotoxic effects of this compound against various cancer cell lines. However, research into structurally related compounds provides some context for its potential biological activity.
Derivatives of azaspiro compounds have been synthesized and evaluated for their antitumor properties. For instance, compounds with a similar spirocyclic framework have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These include human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. Some of these related derivatives have exhibited potent activity, with IC50 values reported to be as low as 0.08 µM nih.gov. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The general mechanism of action for some related azaspiro compounds is believed to involve their ability to act as electrophilic aminating agents, allowing them to react with various nucleophiles within the cell nih.gov. This reactivity could potentially disrupt cellular processes and lead to cytotoxicity.
Table 1: Cytotoxicity of Structurally Related Azaspiro Compounds
| Cell Line | Cancer Type | IC50 (µM) of Related Derivatives |
| A549 | Human Lung Cancer | As low as 0.08 nih.gov |
| MDA-MB-231 | Human Breast Cancer | As low as 0.08 nih.gov |
| HeLa | Human Cervical Cancer | As low as 0.08 nih.gov |
Note: The data in this table pertains to structurally related derivatives and not to this compound itself, for which specific data is not currently available in the public domain.
Animal Models for Efficacy and Toxicity
As of the current available information, there are no published studies that have investigated the efficacy or toxicity of this compound in animal models. Such studies are crucial for determining the therapeutic potential and safety profile of a compound before it can be considered for further development. The absence of this data means that the in vivo effects, pharmacokinetic properties, and potential adverse effects of this compound remain unknown.
Applications in Medicinal Chemistry and Drug Design
Role as a Building Block for Complex Molecules
The 4-Azaspiro[2.5]octane-5,7-dione framework serves as a versatile starting point for the synthesis of more complex molecules. Spirocyclic N-heterocycles are considered privileged building blocks in the development of new drugs because their three-dimensional nature allows for exploration of chemical space beyond the "flatland" of common aromatic rings. researchgate.net This structural rigidity and the presence of functional groups (dione) allow for further chemical modifications, enabling the assembly of elaborate molecular structures. This approach is key to generating novel compound libraries for screening in various drug discovery projects. researchgate.net
Scaffold in Drug Discovery and Development
The use of spirocyclic scaffolds is a recognized strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net The defined three-dimensional conformation and limited flexibility of these structures can lead to improved metabolic resistance compared to more flexible, non-spirocyclic analogs. researchgate.net
The development of new therapeutic agents often relies on innovative molecular scaffolds that can serve as the basis for a library of new compounds. researchgate.net The azaspirooctane dione (B5365651) core is an example of a scaffold that can be systematically modified to generate a diverse set of derivatives. These derivatives can then be tested for activity against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents. For instance, the systematic synthesis of novel thia-azaspiro[3.4]octanes has been reported as a strategy to create multifunctional modules for drug discovery chemistry. researchgate.net
The azaspiro scaffold is integral to the synthesis of various bioactive compounds. A notable example involves the one-pot synthesis of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, which demonstrated significant antiproliferative effects against cancer cells. nih.gov In this research, the spiro-thiazolidinone derivatives were prepared in excellent yields (67–79%), and their structures were confirmed through various analytical methods. nih.gov This highlights how the spiro core can be effectively integrated into molecules designed for specific biological activities. nih.gov
Preparation of Pharmaceutical Intermediates
Azaspiro compounds are valuable as pharmaceutical intermediates in the synthesis of active pharmaceutical ingredients (APIs). A closely related compound, 4-Boc-4,7-diazaspiro[2.5]octane, is utilized as a key intermediate in the synthesis of kinase inhibitors for oncology therapeutics and as a building block for spirocyclic compounds in neuropharmacology research. nbinno.com The stability afforded by the Boc-protection and the structural rigidity of the spirocycle make it a preferred choice for multi-step syntheses. nbinno.com This demonstrates the utility of the azaspiro[2.5]octane core in scalable production processes for pharmaceutical development. nbinno.com
Design of Novel Drug Candidates Targeting Specific Pathways
The rigid structure of azaspiro compounds allows for the precise positioning of substituents, which is crucial for designing drugs that target specific biological pathways with high affinity and selectivity. researchgate.net
The potential of azaspiro scaffolds in oncology is a significant area of research. nih.gov For example, novel spiro-thiazolidinone derivatives have been designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E protein, both of which are important targets in cancer therapy. nih.gov Certain compounds from this class exhibited potent inhibitory activity, with IC₅₀ values as low as 78 nM against EGFR and 96 nM against BRAFV600E, alongside strong antiproliferative effects in cancer cell lines. nih.gov This demonstrates the scaffold's potential in creating targeted anticancer agents. nih.gov Furthermore, related azaspiro structures have been explored for their potential to disrupt bacterial membranes, suggesting a possible application in developing new treatments for infectious diseases like tuberculosis.
Table 1: Examples of Azaspiro Scaffolds in Drug Discovery
This table provides examples of different, but related, azaspiro scaffolds and their documented applications in medicinal chemistry, illustrating the broad utility of this class of compounds.
| Scaffold Name | Application Area | Target/Activity | Source |
| 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones | Oncology | Dual EGFR/BRAFV600E inhibitors; Antiproliferative | nih.gov |
| 4-Boc-4,7-diazaspiro[2.5]octane | Pharmaceutical Intermediate | Kinase inhibitor synthesis (oncology), Neuropharmacology | nbinno.com |
| (1'S,2R,4'S)-3H-4'-azaspiro[benzo researchgate.netaablocks.comimidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] | Neuroscience | High-affinity ligands for the α7 neuronal nicotinic receptor | nih.gov |
| Thia-azaspiro[3.4]octanes | Drug Discovery Module | General building block for new compound libraries | researchgate.net |
Exploration of Differential Mechanisms (e.g., vs. MDM2 antagonists)
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a common event in many human cancers. One of the primary mechanisms of p53 inactivation is through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Consequently, the development of small molecules that inhibit the p53-MDM2 interaction has been a major focus of cancer research. nih.govnih.gov Spirooxindoles, a class of compounds sharing a spirocyclic core similar to this compound, have been extensively investigated as MDM2 inhibitors. nih.govnih.govresearchgate.netnih.gov These compounds are designed to mimic the key interactions of p53 with MDM2, thereby liberating p53 to perform its tumor-suppressive functions. nih.govnih.gov
However, the anticancer activity of spirocyclic compounds is not exclusively linked to MDM2 inhibition. Research into various spiro-based molecules suggests the existence of alternative or additional mechanisms of action. For instance, some spirooxindole derivatives have been found to induce anticancer effects through pathways independent of their MDM2 inhibitory activity, hinting at a broader spectrum of biological targets. This differentiation in mechanism is crucial, as it may offer therapeutic options for tumors that are resistant to conventional MDM2 antagonists or for those with a p53-mutant status. The exploration of these differential mechanisms for compounds derived from the this compound scaffold is an active area of investigation, aiming to uncover novel therapeutic strategies that extend beyond the well-trodden path of p53-MDM2 inhibition.
Synergistic Effects with Approved Drugs (e.g., BCL2 inhibitors)
A cornerstone of modern cancer therapy is the use of combination regimens to enhance efficacy and overcome drug resistance. The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic protein that is overexpressed in various malignancies, contributing to cancer cell survival. Venetoclax (B612062), a potent and selective BCL2 inhibitor, has demonstrated significant clinical success in treating certain hematological cancers. scielo.br
The potential for synergistic interactions between derivatives of this compound and BCL2 inhibitors like venetoclax presents an exciting therapeutic avenue. The rationale for this combination lies in targeting two distinct but complementary pathways that regulate cell death. While a BCL2 inhibitor lowers the threshold for apoptosis, a compound acting through a differential mechanism, potentially initiated by a this compound derivative, could provide the necessary stimulus to trigger programmed cell death.
Studies have shown that combining different therapeutic agents can lead to enhanced cancer cell killing. For example, the combination of ibrutinib (B1684441) and venetoclax has shown synergistic inhibitory effects on certain lymphoma cells. scielo.br Similarly, combining T-type calcium channel blockers with conventional chemotherapy has demonstrated synergistic effects through the induction of apoptosis. nih.gov While direct studies on the combination of this compound derivatives and BCL2 inhibitors are still emerging, the principle of dual-pathway targeting provides a strong foundation for future research in this area. Investigating these synergistic effects is a critical step towards developing more effective and durable cancer treatments.
Future Directions and Research Opportunities
Exploration of New Synthetic Pathways
The development of novel, efficient, and safe synthetic routes is paramount for the broader investigation and application of 4-azaspiro[2.5]octane-5,7-dione derivatives. Current methods, while effective, may have limitations that can be addressed through innovative synthetic strategies.
One area of focus is the avoidance of hazardous reagents. For instance, a patented synthesis for a related 4,7-diazaspiro[2.5]octane compound highlights the desire to move away from reagents like boron trifluoride diethyl etherate, which is flammable, corrosive, and toxic. google.com Future research should prioritize the development of synthetic pathways that utilize safer and more environmentally friendly reagents and conditions.
Furthermore, facile and versatile synthetic strategies are highly sought after. Research into the synthesis of related azaspiro compounds, such as 2-azaspiro[3.4]octane, has demonstrated the value of developing multiple routes from readily available starting materials with minimal purification steps. rsc.org Similar approaches could be applied to the this compound core, enabling the efficient generation of a diverse library of derivatives. This could involve exploring different annulation strategies, where either the cyclopropane (B1198618) or the piperidine-dione ring is formed onto a pre-existing ring system.
Advanced Mechanistic Studies of Biological Activity
While preliminary studies have identified promising biological activities for derivatives of the 4-azaspiro[2.5]octane scaffold, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For example, a series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes, which share a spirocyclic nitrogen-containing core, have been identified as potent α7 nicotinic acetylcholine (B1216132) receptor partial agonists. nih.gov
Future research should employ advanced biochemical and biophysical techniques to elucidate the specific molecular targets of this compound derivatives. This includes identifying binding sites, characterizing protein-ligand interactions, and understanding how these interactions translate into a biological response. Such studies are crucial for rational drug design and the optimization of lead compounds.
Development of Highly Selective Derivatives
A key challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects and associated toxicities. The development of highly selective derivatives of this compound is a critical future direction.
Building on the principles of structure-activity relationships (SAR), medicinal chemists can systematically modify the core scaffold to enhance selectivity. As demonstrated with α7 nicotinic acetylcholine receptor agonists, modifications to substituents on the spirocyclic framework can lead to significant improvements in selectivity over homologous receptors. nih.gov This involves designing and synthesizing new analogs with varied functional groups at different positions of the this compound nucleus and evaluating their activity and selectivity profiles.
Integration with Combinatorial Chemistry and High-Throughput Screening
The integration of the this compound scaffold with combinatorial chemistry and high-throughput screening (HTS) methodologies presents a powerful strategy for accelerating the discovery of new bioactive compounds. cijournal.rubenthamscience.comscispace.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different building blocks. cijournal.ru
HTS can then be employed to rapidly screen these libraries against a wide range of biological targets to identify "hit" compounds with desired activities. medscape.com This approach significantly increases the efficiency of the drug discovery process compared to traditional, more linear methods. Journals like Combinatorial Chemistry & High Throughput Screening are dedicated to these methodologies and their application in advancing drug discovery. cijournal.rubenthamscience.com
Applications in Other Scientific Disciplines
The potential applications of this compound and its derivatives may extend beyond medicinal chemistry. The unique physicochemical properties of this scaffold could be harnessed in other scientific fields.
Material Science: The rigid, three-dimensional structure of the spirocyclic system could be incorporated into polymers or other materials to influence their physical properties, such as thermal stability, rigidity, and solubility.
Agrochemicals: The biological activity of related nitrogen-containing heterocyclic compounds suggests that derivatives of this compound could be explored as potential herbicides, insecticides, or fungicides. For instance, research has shown that certain indole (B1671886) derivatives exhibit anti-oomycete activity. cijournal.ru This indicates the potential for nitrogen-containing scaffolds in agricultural applications.
By exploring these diverse research avenues, the scientific community can unlock the full potential of the this compound scaffold, leading to new discoveries and innovations across multiple disciplines.
Q & A
Q. What are the common synthetic routes for 4-Azaspiro[2.5]octane-5,7-dione?
Answer: The synthesis typically involves cyclization reactions or spiro-annulation strategies. For example:
- Reflux with anhydrides : Reacting precursors like 2-oxa-spiro[3.4]octane-1,3-dione with acetic anhydride under reflux (130°C, 6 hours) yields structurally related spiro compounds (e.g., 6-oxaspiro[2.5]octane-5,7-dione with 70% yield after silica gel chromatography) .
- Patent-based methods : The European Patent outlines a process for synthesizing spiro[2.5]octane-5,7-dione derivatives using catalytic conditions or controlled temperature regimes .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy : Use -NMR and -NMR to confirm spirocyclic geometry (e.g., δ 2.63 ppm for methylene protons in 6-oxaspiro derivatives) . IR spectroscopy identifies carbonyl stretches (e.g., 1720–1685 cm for imide groups) .
- Elemental analysis : Validate molecular formula (e.g., CHN for a related dihydrochloride salt) .
- Chromatography : Compare retention times with reference standards (e.g., impurities like 8-azaspiro[4.5]decane-7,9-dione) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds?
Answer:
- Cross-validation : Combine X-ray crystallography with NMR/IR data to confirm stereochemistry. For example, discrepancies in -NMR signals for cyclopropane protons (δ 0.64 ppm) can be resolved via X-ray structures .
- Computational modeling : Use InChI or SMILES identifiers (e.g., InChI=1S/C7H12N2O/...) to simulate spectra and compare with experimental data .
Q. What strategies optimize reaction yields in spiro-annulation reactions?
Answer:
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in diketopiperazine derivatives (yields up to 85%) .
- Solvent and temperature control : Refluxing in dioxane with HCl (4 N) enhances cyclization rates for diazaspiro compounds .
- Purification : Use gradient elution (e.g., 50% EtOAc/hexane) to isolate pure products .
Q. How can impurity profiling be conducted for this compound?
Answer:
Q. What computational tools are suitable for studying the reactivity of spirocyclic compounds?
Answer:
- Molecular docking : Use SMILES strings (e.g., C1CNCC12CCNC2=O) to model interactions with biological targets .
- DFT calculations : Predict reaction pathways for spiro-annulation using software like Gaussian, referencing InChI keys (e.g., LPSIDWNZLCMXRO-UHFFFAOYSA-N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
